molecular formula C9H5F3INS B597870 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 1355612-99-5

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Cat. No. B597870
M. Wt: 343.106
InChI Key: ZEFAEXWZEUHHCP-UHFFFAOYSA-N
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Description

Benzo[d]thiazoles are a class of heterocyclic compounds that are attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

Chemically, a thiazole ring is a five-membered aromatic heterocycle, known as azole, which consists of two non-carbon atoms—one nitrogen atom (N) and one sulfur atom (S) in the 1 and 3 positions respectively .


Chemical Reactions Analysis

The unprecedented formation of benzo[d]imidazo[2,1-b]thiazole during iron-catalyzed coupling of 2-aminobenzothiazole, aldehydes with nitroalkane in air has been observed . This unique transformation possibly occurs through a sequential aza-Henry reaction and subsequent intramolecular cyclization, followed by denitration .

Future Directions

Future research in this area is likely to focus on developing new synthesis methods for benzo[d]thiazoles, as well as exploring their potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

2-(iodomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3INS/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFAEXWZEUHHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243220
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

CAS RN

1355612-99-5
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355612-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 10.79 g (42.97 mmol) of 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (Compound 3) in 86 mL of acetone was added 7.40 g (49.42 mmol) of sodium iodide. The resulting reaction mixture was heated to 55° C. for 1 hour. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. The residue was partitioned between EtOAc and water, the layers separated, and the organic layer washed with water (1×). The recovered organic layer was then treated with 1.0 M Na2S2O3 and stirred vigorously for 15 minutes. The layers were then separated and the organic layer washed sequentially with water (1×) and brine (1×). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to yield 14.28 g (97% crude yield) of 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole (Compound 5) that was used without further purification: 1H NMR (CDCl3, 300 MHz): δppm 8.26 (s, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.66 (d, J=8.4 Hz, 1H), 4.80 (s, 2H).
Quantity
10.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One

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